molecular formula C7H11NO B1616205 N-Allylmethacrylamide CAS No. 2186-33-6

N-Allylmethacrylamide

Cat. No. B1616205
CAS RN: 2186-33-6
M. Wt: 125.17 g/mol
InChI Key: GROXSGRIVDMIEN-UHFFFAOYSA-N
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Description

N-Allylmethacrylamide (NAlMAAm) is an amide analog of allyl methacrylate . Methacrylamides are less reactive than methacrylates , owing to the cross-conjugation between the C=C –C=O and O=C –N–H groups .


Synthesis Analysis

The radical polymerization of N-allylmethacrylamide (NAlMAAm) was conducted in CH3CN in the presence or absence of lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) . The addition of LiNTf2 accelerated the polymerization and affected the molecular weight distribution of the polymers obtained .


Molecular Structure Analysis

N-Allylmethacrylamide has a molecular formula of C7H11NO . Its molecular weight is 125.16800 .


Chemical Reactions Analysis

In the radical polymerization of N-allylmethacrylamide, LiNTf2 suppressed side reactions such as cross-linking reaction, commonly observed in polymerization of divinyl monomers, and allylic hydrogen abstraction reaction . The 1H NMR, IR and MALDI-TOF mass analyses of the polymers obtained suggested that the radical polymerization proceeded in a chemoselective manner, leading to preferential formation of linear polymers having pendant allyl groups .


Physical And Chemical Properties Analysis

N-Allylmethacrylamide has a density of 0.894g/cm3 . It has a boiling point of 251.5ºC at 760mmHg . The melting point is not available . The flash point is 139ºC .

Scientific Research Applications

1. N-halamines Antimicrobial Agents

  • Summary of Application : N-halamines are antimicrobial agents that inhibit the growth of harmful microorganisms. They have been synthesized to resist the damage caused by these microorganisms .
  • Methods of Application : The review encompasses the current syntheses and applications of N-halamines antimicrobial agents, highlighting recent significant breakthroughs . The methods of synthesis and application are not explicitly mentioned in the source.
  • Results or Outcomes : The review provides an overview of the classification of antimicrobial agents, antimicrobial mechanisms, syntheses, and applications of small molecular N-halamines and N-halamines polymers .

2. Antimicrobial Cellulose

  • Summary of Application : An N-halamine monomer was synthesized and applied in antimicrobial cellulose via an electron beam irradiation process .
  • Methods of Application : The N-halamine precursor was coated onto cotton fabric by an electron beam irradiation process. Upon exposure to household bleach, the coated cotton sample could be rendered antibacterial .
  • Results or Outcomes : The chlorinated cotton samples were challenged with Staphylococcus aureus and Escherichia coli O157:H7 and showed excellent biocidal efficacy by inactivating 100% of the bacteria with the contact times of 10 and 5 min, respectively .

3. Visible-light-mediated De-aminative Alkylation

  • Summary of Application : A visible-light-mediated de-aminative alkylation of N-arylamines has been developed, providing direct access to α-amino C–H functionalization from readily available Katritzky salts under mild conditions .
  • Methods of Application : The operationally simple protocol can be performed in the absence of a photocatalyst . A wide range of substrates and functional groups are tolerated .
  • Results or Outcomes : The utility of this approach is highlighted by its application to the late-state modification of drug molecules, natural products, and peptides .

4. Chemoselective Radical Polymerization

  • Summary of Application : Radical polymerization of N-allylmethacrylamide (NAlMAAm) was conducted in CH3CN in the presence or absence of lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) .
  • Methods of Application : The addition of LiNTf2 accelerated the polymerization and affected the molecular weight distribution of the polymers obtained . Polymers with unimodal molecular weight distributions were obtained in the presence of LiNTf2, whereas those with multimodal distributions were obtained in the absence of LiNTf2 .
  • Results or Outcomes : The 1H NMR, IR, and MALDI-TOF mass analyses of the polymers obtained suggested that the radical polymerization proceeded in a chemoselective manner, leading to preferential formation of linear polymers having pendant allyl groups .

5. Two-Photon Absorption in Biomedical Applications

  • Summary of Application : Polymeric carriers, including those functionalized with two-photon absorption (2PA) molecules, are used for delivering therapeutic drugs and imaging probes to specific targets within defined pathophysiological sites .
  • Methods of Application : The functional drug molecules and imaging agents are chemically attached or physically loaded in the carrier polymer matrix via cleavable spacers . These polymeric carriers loaded with functional molecules are designed for target-specific delivery at the cellular level .
  • Results or Outcomes : The biodistribution of these carriers can be tracked using imaging agents with suitable imaging techniques . The drug molecules can be released by cleaving the spacers either by endogenous stimuli at the targeted physiological site or exogenous stimuli .

6. Cyclopolymerization

  • Summary of Application : N-Allylmethacrylamide (NAlMAAm) is used in the synthesis of highly cyclized polymers .
  • Methods of Application : N-Allylmethacrylamide (NAlMAAm) is polymerized with radical initiators . The structure of the resulting poly-NAlMAAm is then studied .
  • Results or Outcomes : The study establishes the concept that difunctional monomers having monofunctional counterparts which do not polymerize are likely to give rise to highly cyclized polymer, if the cyclized polymer is stable .

properties

IUPAC Name

2-methyl-N-prop-2-enylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-4-5-8-7(9)6(2)3/h4H,1-2,5H2,3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROXSGRIVDMIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176262
Record name N-Allylmethacrylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allylmethacrylamide

CAS RN

2186-33-6
Record name Allylmethacrylamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Allylmethacrylamide
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Record name N-Allylmethacrylamide
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Record name N-allylmethacrylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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